Cyclohexan-1,2-dicarbonsäure

Übersicht

Beschreibung

1,2-Cyclohexanedicarboxylic acid, also known as 1,2-Cyclohexanedicarboxylic acid, is a useful research compound. Its molecular formula is C8H12O4 and its molecular weight is 172.18 g/mol. The purity is usually 95%.

The exact mass of the compound 1,2-Cyclohexanedicarboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 156209. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cyclohexanecarboxylic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2-Cyclohexanedicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Cyclohexanedicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

1. Synthese neuer Glycyrrhetinsäurederivate Cyclohexan-1,2-dicarbonsäure wird bei der Synthese neuer Glycyrrhetinsäurederivate verwendet, deren Auswirkungen auf die IL-1β-induzierte Prostaglandin-E2-Produktion in normalen humanen dermalen Fibroblasten untersucht wurden .

Referenzstandard für die Analyt-Bestimmung

Es dient als Referenzstandard für die Bestimmung von Analyten in humanem Plasma mittels Gaschromatographie-Massenspektrometrie (GC-MS) und für die Analyse seiner Addukte mit nukleophilen Aminosäuren mittels Flüssigchromatographie-Massenspektrometrie (LC-MS) .

Polymerisationsinitiator und Härter

In Kombination mit Triethylamin (TEA) kann this compound als Polymerisationsinitiator bei der Herstellung von Polyesterharzen verwendet werden. Es wirkt auch als Härter zur Aushärtung von 1,4-Butandioldiglycidylether für Epoxidharzsysteme in elektronischen Geräten .

Synthese enantiomerenreiner Diamide

Abgeleitet von Trihydroxythis compound wurden enantiomerenreine C16-Alkyldiamide aus (−)-Shikimisäure synthetisiert. Diese Verbindungen haben Hydroxylgruppen, die entweder frei sind oder einen vollständigen oder teilweisen Schutz aufweisen .

Weichmacher in Polymeren

Di(n- und isononyl)cyclohexan-1,2-dicarboxylate (DINCH-Komponenten) werden als sichere Weichmacher in Polymeren verwendet und dienen als Ersatz für Di(alkyl)phthalate wie DEHP .

Studium des Stoffwechsels beim Menschen

Hexamoll® DINCH® (Diisononyl-cyclohexan-1,2-dicarboxylate) wird in Bezug auf seinen Stoffwechsel beim Menschen nach oralen Dosen untersucht, da es sich um einen hochmolekularen Weichmacher und einen Phthalat-Ersatz handelt .

Wirkmechanismus

Target of Action

It’s known that this compound is used as a plasticizer and a rust inhibitor, suggesting that it interacts with polymers and metal surfaces .

Mode of Action

The mode of action of cyclohexane-1,2-dicarboxylic acid is largely dependent on its application. As a plasticizer, it provides flexibility, durability, and elasticity to polymers . As a rust inhibitor, it likely forms a protective layer on metal surfaces, preventing oxidation .

Biochemical Pathways

It’s known that its metabolites, specifically cyclohexane-1,2-dicarboxylic acid mono hydroxyisononyl ester (oh-minch) and cyclohexane-1,2-dicarboxylic acid mono carboxyisononyl ester (cx-minch), can potentially be used as biomarkers of exposure .

Pharmacokinetics

The pharmacokinetics of cyclohexane-1,2-dicarboxylic acid involves its absorption, distribution, metabolism, and excretion (ADME). In rats, it’s mostly eliminated in feces as cyclohexane-1,2-dicarboxylic acid (CHDA), mono isononyl ester (MINCH), or in urine as CHDA .

Result of Action

Exposure to its plasticizer form, di(isononyl)cyclohexane-1,2-dicarboxylate (dinch), has been associated with alterations in transcriptional profiles, lipid metabolism, and behavior in zebrafish larvae .

Action Environment

Environmental factors can influence the action, efficacy, and stability of cyclohexane-1,2-dicarboxylic acid. For instance, foods with a high fat content can absorb DINCH from packaging materials . Moreover, the compound’s solubility in water can affect its distribution in the environment .

Biologische Aktivität

1,2-Cyclohexanedicarboxylic acid (CHDCA) is a dicarboxylic acid with significant biological activity that has garnered attention in various fields, including pharmacology and environmental science. This article reviews the compound's biological properties, focusing on its antimicrobial effects, metabolic interactions, and potential applications in biomedicine.

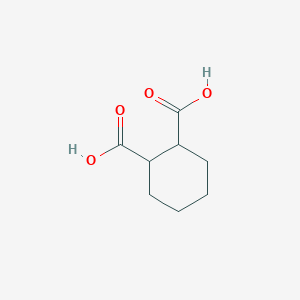

1,2-Cyclohexanedicarboxylic acid exists in two isomeric forms: cis and trans . Both isomers possess two carboxylic acid functional groups, which contribute to their reactivity and biological interactions. The structural formula for CHDCA is .

Antimicrobial Activity

Recent studies have demonstrated that iron complexes of 1,2-cyclohexanedicarboxylic acid exhibit potent antimicrobial properties. A study conducted by Becenen et al. (2017) highlighted the antibacterial activity of iron cyclohexanedicarboxylic acid against various bacterial strains:

| Bacterial Strain | Gram Type | Inhibition Zone (mm) |

|---|---|---|

| Bacillus subtilis | Positive | 15 |

| Staphylococcus aureus | Positive | 18 |

| Escherichia coli | Negative | 12 |

| Pseudomonas aeruginosa | Negative | 10 |

The study found that the iron complex had significant antifungal activity as well, particularly against:

| Fungal Strain | Inhibition Zone (mm) |

|---|---|

| Candida albicans | 20 |

| Candida glabrata | 17 |

| Fusarium solani | 14 |

These results indicate that CHDCA derivatives can be effective agents against both bacterial and fungal pathogens, making them potential candidates for developing new antimicrobial therapies .

Metabolic Interactions

Research indicates that CHDCA may influence lipid metabolism. A study examining the effects of polychlorinated biphenyls (PCBs) on lipid synthesis revealed that exposure to these compounds led to alterations in liver lipid profiles in rats. Specifically, CHDCA was identified among the compounds affecting lipid metabolism, suggesting its potential role as a biomarker for environmental exposure assessments .

Case Studies

- Antimicrobial Efficacy : In a laboratory setting, CHDCA was tested for its efficacy against common pathogens. The results indicated a dose-dependent response where higher concentrations of the iron complex derived from CHDCA resulted in larger inhibition zones against tested bacteria and fungi.

- Environmental Impact : A study on bitumen-influenced waters identified CHDCA as a tracer compound unique to oil sands-processed affected water. This finding highlights its relevance in environmental monitoring and pollution assessment .

Eigenschaften

IUPAC Name |

cyclohexane-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSAWQNUELGIYBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60875751 | |

| Record name | 1,2-Cyclohexanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60875751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1687-30-5, 610-09-3, 2305-32-0 | |

| Record name | 1,2-Cyclohexanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1687-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cyclohexanedicarboxylic acid, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexahydrophthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001687305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Cyclohexanedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1, trans- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31593 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Cyclohexanedicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Cyclohexanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60875751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydrophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.